molecular formula C7H18N2O2 B109330 N-(3-Aminopropyl)diethanolamine CAS No. 4985-85-7

N-(3-Aminopropyl)diethanolamine

Cat. No.: B109330
CAS No.: 4985-85-7
M. Wt: 162.23 g/mol
InChI Key: FKJVYOFPTRGCSP-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)diethanolamine:

Mechanism of Action

Target of Action

N-(3-Aminopropyl)diethanolamine (APDEA) is a versatile compound used in the chemical industryIt is known to interact with various organic and inorganic substances due to its amine and hydroxyl functional groups .

Mode of Action

APDEA’s mode of action is largely dependent on its application. As a molecule with both amine and hydroxyl functional groups, it can participate in a variety of chemical reactions. For instance, it can act as a nucleophile in reactions with electrophiles, or as a base in acid-base reactions .

Biochemical Pathways

Given its chemical structure, it could potentially interfere with biochemical pathways involving amines or alcohols .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes that modify amines and alcohols .

Result of Action

Due to its reactivity, it could potentially alter the structure of biomolecules it interacts with, leading to changes in their function .

Action Environment

The action of APDEA can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of its environment due to its amine and hydroxyl groups. Additionally, its stability could be compromised in the presence of strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)diethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Aminopropyl)diethanolamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: It serves as a reagent in biochemical assays and as a stabilizer for enzymes and proteins.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used as a desulfurizing agent, antioxidant, surfactant, and intermediate in the production of polyamide resins.

Comparison with Similar Compounds

  • N,N-Bis(2-hydroxyethyl)-1,3-diaminopropane
  • N-(3-Aminopropyl)iminodiethanol
  • N,N-Di(2-hydroxyethyl)-1,3-propanediamine

Comparison: N-(3-Aminopropyl)diethanolamine is unique due to its specific combination of amino and diethanolamine groups, which confer distinct properties such as enhanced solubility in water and organic solvents, as well as its ability to act as a softening and wetting agent. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJVYOFPTRGCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2
Record name AMINOPROPYLDIETHANOLAMINE
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DSSTOX Substance ID

DTXSID2044680
Record name 2,2'-[(3-Aminopropyl)imino]diethanol
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Aminopropyldiethanolamine appears as a colorless liquid with a faint fishlike odor. May burn though it may require some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid
Record name AMINOPROPYLDIETHANOLAMINE
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Record name Ethanol, 2,2'-[(3-aminopropyl)imino]bis-
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CAS No.

4985-85-7
Record name AMINOPROPYLDIETHANOLAMINE
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Record name (3-Aminopropyl)diethanolamine
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Record name (3-Aminopropyl)diethanolamine
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Record name N-(3-Aminopropyl)diethanolamine
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Record name Ethanol, 2,2'-[(3-aminopropyl)imino]bis-
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Record name 2,2'-[(3-Aminopropyl)imino]diethanol
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Record name N-(3-aminopropyl)iminodiethanol
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Record name (3-AMINOPROPYL)DIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of N-(3-Aminopropyl)diethanolamine and its use as a ligand in transition metal complexes?

A1: this compound (C7H18N2O2) functions as a bifurcated quadridentate tripod ligand, meaning it can bind to metal ions using four donor atoms. [, ] This property allows it to form stable complexes with transition metals. For example, it forms a dinuclear complex with Chromium(III) and a trinuclear complex with Cobalt. [, ] The crystal structures of these complexes have been determined, revealing the specific binding modes of the ligand. [, ]

Q2: How does the structure of this compound affect its use in electrochemistry, particularly with lead?

A2: The electrochemical behavior of lead in solutions containing this compound has been investigated. [] The research shows that a stable lead complex forms in a specific pH range (pH ≥ 10.40). [] This complex exhibits a quasi-reversible reduction wave at the dropping mercury electrode, indicating its potential use in electrochemical applications. [] The electron-transfer coefficient and rate constants for this reduction process have also been determined. []

Q3: Can you elaborate on the use of this compound in analytical chemistry, particularly in starch gel electrophoresis?

A3: this compound is a valuable component of amine-citrate buffer systems used for pH control in starch gel electrophoresis. [, ] This technique relies on precise pH control for optimal separation of biomolecules. The pK2 value of this compound has been determined at various temperatures, allowing for accurate pH adjustments. [, ] This compound, along with other amine buffers, provides a range of pK values suitable for resolving various dehydrogenase isozymes. [, ]

Q4: Are there any applications of this compound in the field of chemiluminescence?

A4: Yes, this compound has been explored as a coreactant in electrogenerated chemiluminescence (ECL) systems involving tris(2,2'-bipyridine)ruthenium(II). [] While detailed results were not provided in the abstract, this research highlights the potential of this compound in developing novel ECL-based analytical methods. []

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